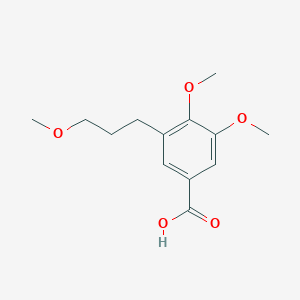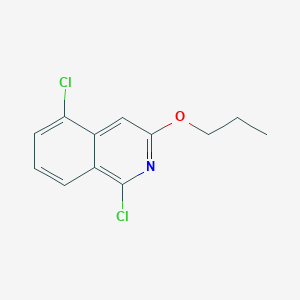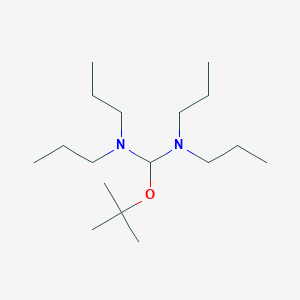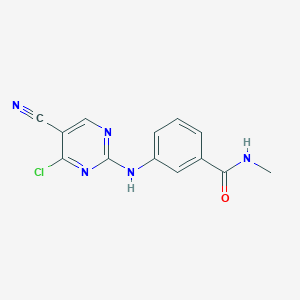![molecular formula C14H12ClN5O2 B8559468 Benzoic acid, 4-[(2-amino-6-chloro-9H-purin-9-yl)methyl]-, methyl ester CAS No. 101134-10-5](/img/structure/B8559468.png)
Benzoic acid, 4-[(2-amino-6-chloro-9H-purin-9-yl)methyl]-, methyl ester
概要
説明
Benzoic acid, 4-[(2-amino-6-chloro-9H-purin-9-yl)methyl]-, methyl ester is a chemical compound that belongs to the class of purine derivatives It is characterized by the presence of a purine ring system substituted with an amino group and a chlorine atom, linked to a benzoate ester
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzoic acid, 4-[(2-amino-6-chloro-9H-purin-9-yl)methyl]-, methyl ester typically involves the reaction of 2-amino-6-chloropurine with methyl 4-formylbenzoate under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dimethylformamide (DMF), and a base, such as potassium carbonate (K2CO3). The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving advanced techniques such as continuous flow synthesis and automated reaction monitoring.
化学反応の分析
Types of Reactions
Benzoic acid, 4-[(2-amino-6-chloro-9H-purin-9-yl)methyl]-, methyl ester can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The chlorine atom can be reduced to form dechlorinated products.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxyl or alkoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or alkoxides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce hydroxyl or alkoxy-substituted purine derivatives.
科学的研究の応用
Benzoic acid, 4-[(2-amino-6-chloro-9H-purin-9-yl)methyl]-, methyl ester has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antiviral and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of Benzoic acid, 4-[(2-amino-6-chloro-9H-purin-9-yl)methyl]-, methyl ester involves its interaction with specific molecular targets. The purine ring system allows it to bind to enzymes and receptors, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
2-Amino-6-chloropurine: A precursor in the synthesis of the compound.
Methyl 4-formylbenzoate: Another precursor used in the synthesis.
Acyclovir: A related purine derivative with antiviral properties.
Uniqueness
Benzoic acid, 4-[(2-amino-6-chloro-9H-purin-9-yl)methyl]-, methyl ester is unique due to its specific substitution pattern and the presence of both a purine ring and a benzoate ester. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for research and development.
特性
CAS番号 |
101134-10-5 |
|---|---|
分子式 |
C14H12ClN5O2 |
分子量 |
317.73 g/mol |
IUPAC名 |
methyl 4-[(2-amino-6-chloropurin-9-yl)methyl]benzoate |
InChI |
InChI=1S/C14H12ClN5O2/c1-22-13(21)9-4-2-8(3-5-9)6-20-7-17-10-11(15)18-14(16)19-12(10)20/h2-5,7H,6H2,1H3,(H2,16,18,19) |
InChIキー |
SPWAKHGMNTWMIR-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=CC=C(C=C1)CN2C=NC3=C2N=C(N=C3Cl)N |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-Nitro-4-[(2,2,2-trifluoroethyl)sulfanyl]aniline](/img/structure/B8559386.png)
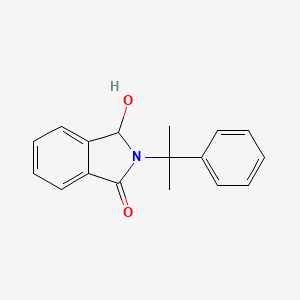
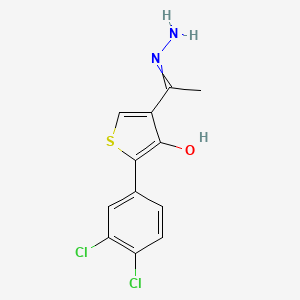
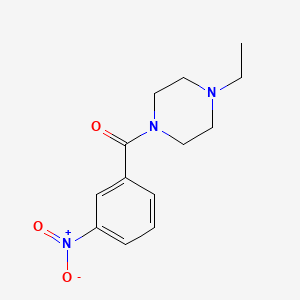
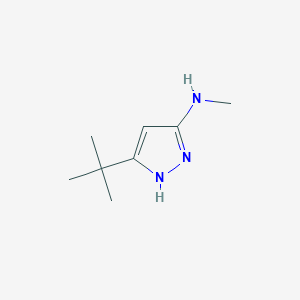
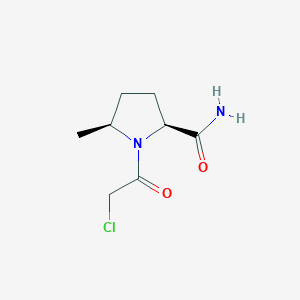
![1-[(Prop-1-en-1-yl)oxy]-4-[(prop-2-en-1-yl)oxy]butane](/img/structure/B8559421.png)
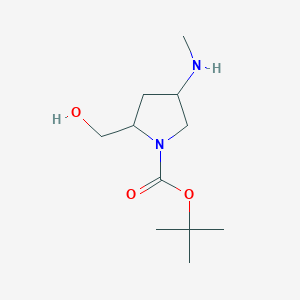
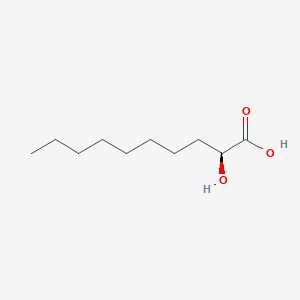
![2,3,4,5-Tetrahydro-benzo[b]oxepin-9-ylamine](/img/structure/B8559435.png)
